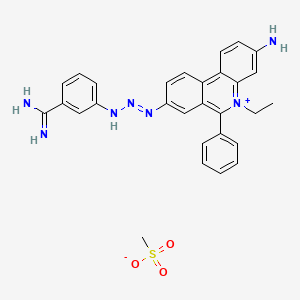
Isometamidium mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isometamidium mesylate, also known as this compound, is a useful research compound. Its molecular formula is C29H29N7O3S and its molecular weight is 555.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Veterinary Medicine
1. Treatment of Trypanosomiasis
- Application : Isometamidium mesylate is extensively used for both prophylactic and therapeutic treatment against trypanosomiasis in livestock.
- Study Findings : A study demonstrated that administering a sustained-release device containing isometamidium provided significantly longer protection against Trypanosoma congolense compared to traditional intramuscular injections. The average protection period was 24 months for the sustained-release group versus 5.7 months for the injected group .
| Treatment Method | Average Protection Period |
|---|---|
| Sustained Release Device | 24 months |
| Intramuscular Injection | 5.7 months |
2. Efficacy Against Drug Resistance
- Application : Research has focused on the resistance of trypanosomes to isometamidium.
- Study Findings : A field study assessed the degree of resistance in cattle infected with trypanosomes in Ethiopia, indicating a need for ongoing evaluation of drug efficacy in regions with reported resistance .
Biochemical Research
1. DNA Intercalation
- Application : The ability of isometamidium to intercalate into DNA has implications for its use in biochemistry and molecular biology.
- Study Findings : Studies have shown that this intercalation can be utilized for therapeutic applications, including cancer treatment and genetic research, as it allows precise modulation of DNA interactions.
2. Cellular Effects
- Application : Isometamidium has been investigated for its effects on cellular metabolism.
- Study Findings : It was found to induce the breakdown of adenosine triphosphate in Ehrlich ascites tumor cells, suggesting potential anticancer properties due to its ability to disrupt energy metabolism in malignant cells.
Food Safety and Analytical Chemistry
1. Residue Analysis in Food Products
- Application : Monitoring isometamidium residues in food products, particularly milk, is crucial for food safety.
- Study Findings : Electrochemical sensors have been developed to analyze isometamidium residues effectively, ensuring that food products meet safety standards and do not pose health risks to humans.
Summary of Applications
This compound has diverse applications across various scientific fields:
Propriétés
Numéro CAS |
35628-03-6 |
|---|---|
Formule moléculaire |
C29H29N7O3S |
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;methanesulfonate |
InChI |
InChI=1S/C28H25N7.CH4O3S/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;1-5(2,3)4/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H3,(H,2,3,4) |
Clé InChI |
SNMWNEQGAIYVQF-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.CS(=O)(=O)[O-] |
SMILES canonique |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.CS(=O)(=O)[O-] |
Numéros CAS associés |
20438-03-3 (Parent) |
Synonymes |
8-(3-(m-amidinophenyl)-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium 8-3-m-amidinophenyl-2-triazano-3-amino-5-etheyl-6-phenylphenanthridinium chloride 8-m-amidinophenyldiazoamino-3-amino-5-methyl-6-phenylphenanthridinium chloride ISMM isometamidium isometamidium cation isometamidium chloride isometamidium chloride, monohydrochloride isometamidium ion isometamidium mesilate isometamidium mesylate isometamidium methanesulfonate phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-1-triazenyl)-5-ethyl-6-phenyl- phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-2-triazen-1-yl)-5-ethyl-6-phenyl-, methanesulfonate (1:1) Samorin trypamidium Veridium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















